3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide
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Overview
Description
3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines This compound is characterized by the presence of a benzene ring fused with an oxathiazine ring, which contains nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 2-aminobenzenesulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxathiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring or the oxathiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxathiazine derivatives .
Scientific Research Applications
3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another heterocyclic compound with a similar structure but lacks the oxygen atom in the ring.
Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Uniqueness
3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, along with the dimethylamino group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-1,1-dioxo-4,1λ6,2-benzoxathiazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)9-10-15(12,13)8-6-4-3-5-7(8)14-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYDYPNLKFVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NS(=O)(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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